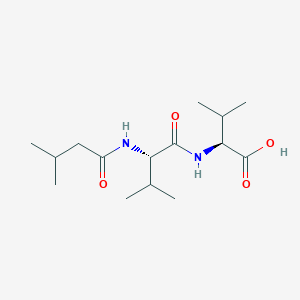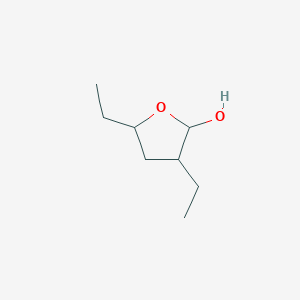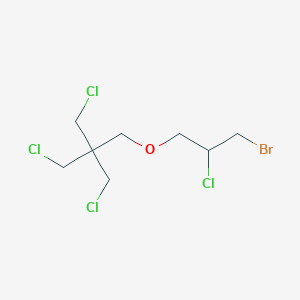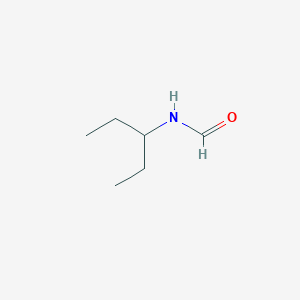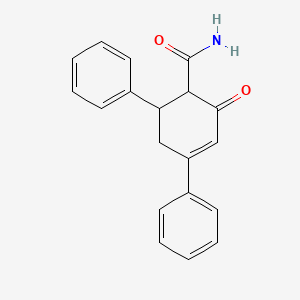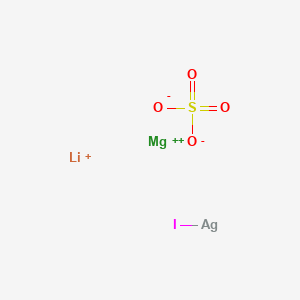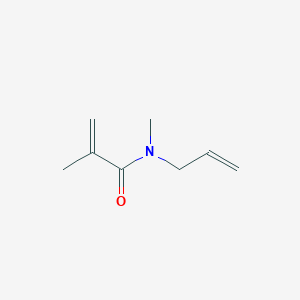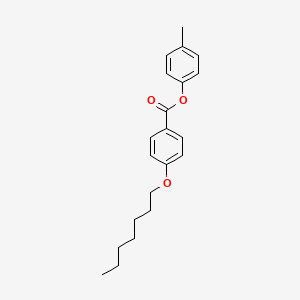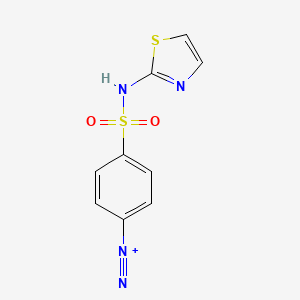![molecular formula C7H11NS B14611125 1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole CAS No. 59020-98-3](/img/structure/B14611125.png)
1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a methyl group at the nitrogen atom and a methylthio group attached to the second carbon of the pyrrole ring. It is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with a methylthiomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, followed by the addition of the methylthiomethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The specific pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 1-methyl-: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1H-Pyrrole, 2-methyl-: Has a methyl group at the second carbon instead of the nitrogen, resulting in different chemical properties.
1H-Pyrrole, 2-ethyl-1-methyl: Contains an ethyl group at the second carbon, which affects its reactivity and applications.
Uniqueness
1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
59020-98-3 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
1-methyl-2-(methylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C7H11NS/c1-8-5-3-4-7(8)6-9-2/h3-5H,6H2,1-2H3 |
InChI Key |
TZDPGYMNRLDOJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)

